Cas no 1805071-25-3 (3-(Difluoromethyl)-6-hydroxy-2-nitropyridine-5-sulfonamide)
3-(Difluoromethyl)-6-hydroxy-2-nitropyridine-5-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 3-(Difluoromethyl)-6-hydroxy-2-nitropyridine-5-sulfonamide
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- Inchi: 1S/C6H5F2N3O5S/c7-4(8)2-1-3(17(9,15)16)6(12)10-5(2)11(13)14/h1,4H,(H,10,12)(H2,9,15,16)
- InChI Key: XPFDRGMNFWAGCW-UHFFFAOYSA-N
- SMILES: S(C1C(NC(=C(C(F)F)C=1)[N+](=O)[O-])=O)(N)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 539
- XLogP3: -0.3
- Topological Polar Surface Area: 144
3-(Difluoromethyl)-6-hydroxy-2-nitropyridine-5-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029028162-250mg |
3-(Difluoromethyl)-6-hydroxy-2-nitropyridine-5-sulfonamide |
1805071-25-3 | 95% | 250mg |
$970.20 | 2022-04-01 | |
| Alichem | A029028162-500mg |
3-(Difluoromethyl)-6-hydroxy-2-nitropyridine-5-sulfonamide |
1805071-25-3 | 95% | 500mg |
$1,634.45 | 2022-04-01 | |
| Alichem | A029028162-1g |
3-(Difluoromethyl)-6-hydroxy-2-nitropyridine-5-sulfonamide |
1805071-25-3 | 95% | 1g |
$3,097.65 | 2022-04-01 |
3-(Difluoromethyl)-6-hydroxy-2-nitropyridine-5-sulfonamide Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 3-(Difluoromethyl)-6-hydroxy-2-nitropyridine-5-sulfonamide
Research Brief on 3-(Difluoromethyl)-6-hydroxy-2-nitropyridine-5-sulfonamide (CAS: 1805071-25-3)
Recent studies on 3-(Difluoromethyl)-6-hydroxy-2-nitropyridine-5-sulfonamide (CAS: 1805071-25-3) have highlighted its potential as a key intermediate in the synthesis of novel agrochemicals and pharmaceutical compounds. This heterocyclic sulfonamide derivative has attracted significant attention due to its unique structural features, including the difluoromethyl group and nitro-pyridine core, which contribute to its bioactivity and chemical reactivity. The compound's molecular architecture makes it particularly valuable for designing enzyme inhibitors and antimicrobial agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a precursor for developing potent fungicides. Researchers utilized 1805071-25-3 to synthesize a series of pyridine-based sulfonamide derivatives that showed remarkable activity against phytopathogenic fungi, with EC50 values ranging from 0.8 to 3.2 μg/mL. The presence of both the difluoromethyl and nitro groups was found to be crucial for maintaining this antifungal activity while improving compound stability under field conditions.
In pharmaceutical applications, recent patent filings (WO2023056321) have revealed the use of 3-(Difluoromethyl)-6-hydroxy-2-nitropyridine-5-sulfonamide as a building block for carbonic anhydrase inhibitors. The compound's ability to coordinate with zinc ions in the enzyme's active site, combined with its favorable pharmacokinetic properties, has positioned it as a promising candidate for developing novel antiglaucoma and anticancer therapeutics. Molecular docking studies indicate strong interactions with CA-IX, an isoform overexpressed in hypoxic tumor environments.
Analytical characterization of 1805071-25-3 has advanced significantly, with recent publications detailing improved synthetic routes yielding >95% purity (Organic Process Research & Development, 2023). The optimized process involves a regioselective nitration followed by difluoromethylation, achieving an overall yield of 68% while minimizing hazardous byproducts. These developments have facilitated larger-scale production for both research and potential commercial applications.
Current challenges in utilizing this compound include its moderate water solubility and the need for further toxicological profiling. However, ongoing structure-activity relationship (SAR) studies are addressing these limitations through strategic molecular modifications. The compound's versatility continues to make it a valuable tool in chemical biology and drug discovery pipelines, particularly in programs targeting infectious diseases and metabolic disorders.
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